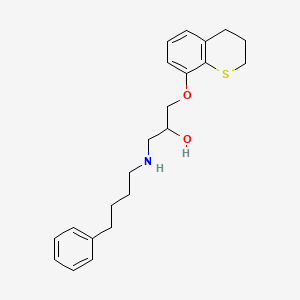
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman is a complex organic compound that belongs to the class of thiochromans Thiochromans are sulfur-containing heterocycles that have shown significant potential in various fields of research due to their unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiochroman ring: This can be achieved through the cyclization of a suitable precursor containing sulfur.
Introduction of the hydroxy group: This step involves the hydroxylation of the intermediate compound.
Attachment of the phenylbutyl group: This is usually done through a substitution reaction where the phenylbutyl group is introduced to the intermediate.
Final assembly: The final step involves the coupling of the hydroxy and amino groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman involves its interaction with specific molecular targets. The hydroxy and amino groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The phenylbutyl group can enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
8-((2-Hydroxy-3-((3-phenylpropyl)amino)propyl)oxy)thiochroman: This compound is similar but has a shorter phenylalkyl chain.
8-((2-Hydroxy-3-(4-(dicyclopropylmethyl)piperazin-1-yl)propyl)oxy)thiochroman: This compound has a different substituent on the amino group.
Uniqueness
8-((2-Hydroxy-3-((4-phenylbutyl)amino)propyl)oxy)thiochroman is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer phenylbutyl chain may enhance its lipophilicity and membrane permeability, making it potentially more effective in certain applications.
Properties
CAS No. |
153804-63-8 |
|---|---|
Molecular Formula |
C22H29NO2S |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-thiochromen-8-yloxy)-3-(4-phenylbutylamino)propan-2-ol |
InChI |
InChI=1S/C22H29NO2S/c24-20(16-23-14-5-4-10-18-8-2-1-3-9-18)17-25-21-13-6-11-19-12-7-15-26-22(19)21/h1-3,6,8-9,11,13,20,23-24H,4-5,7,10,12,14-17H2 |
InChI Key |
RCQQFYSDEZXXHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC=C2)OCC(CNCCCCC3=CC=CC=C3)O)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


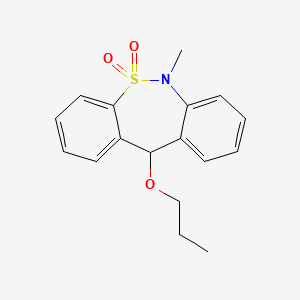
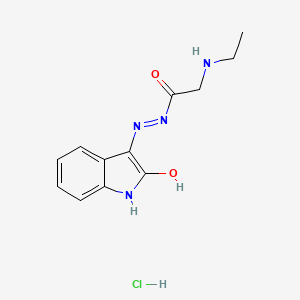

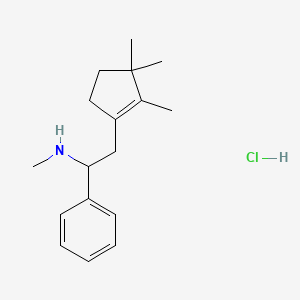
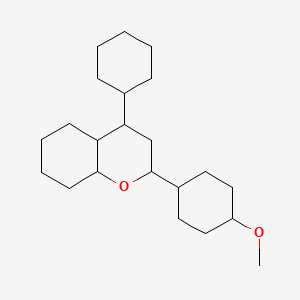



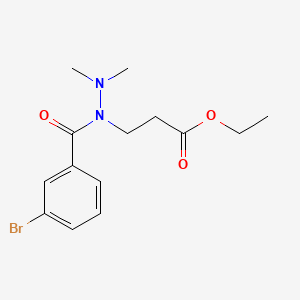
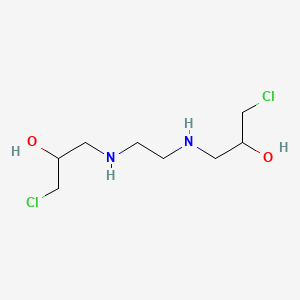



![1-[4-[ethyl(methyl)amino]but-2-ynyl]-5-methylpyrrolidin-2-one;oxalic acid](/img/structure/B12768173.png)
